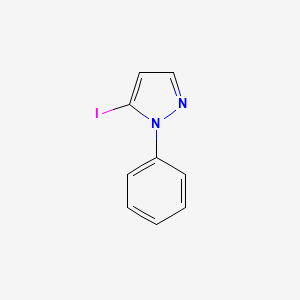

5-Iodo-1-phenyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Iodo-1-phenyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine atom attached to the phenyl group. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agrochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-phenyl-1H-pyrazole typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the condensation of arylhydrazines with 1,3-diketones, followed by iodination using molecular iodine in the presence of a base such as sodium bicarbonate . The reaction conditions often involve mild temperatures and the use of solvents like acetic acid to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Halogenation Reactions

The presence of the iodine atom in 5-Iodo-1-phenyl-1H-pyrazole makes it a suitable substrate for further halogenation reactions. Studies have shown that it can react with N-halosuccinimides to yield dihalogenated products under reflux conditions in ethanol .

Oxidative Coupling

Research indicates that oxidative dehydrogenative coupling can be performed using this compound as a precursor. In one study, pyrazolamines were oxidized in the presence of iodine and tert-butyl hydroperoxide (TBHP), resulting in the formation of azo compounds . This reaction mechanism involves a single-electron transfer process leading to radical cations that facilitate coupling.

Cross-Coupling Reactions

This compound can also participate in cross-coupling reactions such as Sonogashira coupling. In these reactions, the iodo group acts as a leaving group, allowing for the introduction of aryl or alkenyl groups to form more complex structures . The reaction conditions typically require a palladium catalyst and an appropriate base.

-

Biological Significance and Applications

The biological activity of halogenated pyrazoles has been extensively studied. For instance, compounds derived from this compound have shown potential antibacterial properties against various pathogens . Additionally, their ability to form diverse derivatives makes them valuable in drug discovery and development.

This compound is a significant compound in organic chemistry due to its reactivity and versatility in synthesis. Its involvement in various chemical reactions, including halogenation, oxidative coupling, and cross-coupling reactions, highlights its potential in creating complex organic molecules with diverse applications. Future research may further explore its synthetic pathways and biological activities to enhance its utility in medicinal chemistry.

-

References

The information presented here is drawn from various authoritative sources that detail the chemical reactions and significance of this compound, ensuring a comprehensive understanding of this compound's role in organic synthesis and its potential applications in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

5-Iodo-1-phenyl-1H-pyrazole exhibits a range of pharmacological activities that make it a valuable scaffold in medicinal chemistry. Some of the notable activities include:

- Anti-inflammatory Activity : Pyrazole derivatives, including this compound, have demonstrated significant anti-inflammatory effects. For instance, compounds derived from pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response .

- Antimicrobial Activity : Research indicates that pyrazole compounds can exhibit antimicrobial properties against various bacterial strains. Studies have shown that modifications in the pyrazole structure can enhance its effectiveness against pathogens like Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : The compound has been investigated for its anticancer properties. Certain derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.

- Iodination : The introduction of iodine at the 5-position can be achieved through electrophilic substitution reactions, often using iodine monochloride or other iodine sources.

- Purification : The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity suitable for biological testing.

Anti-inflammatory Studies

In a study conducted by Bandgar et al., a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models. The results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to standard drugs like indomethacin .

Anticancer Research

Research published by Gökhan-Kelekçi et al. explored the anticancer potential of this compound derivatives against various cancer cell lines. Their findings suggested that specific modifications to the pyrazole structure could enhance cytotoxicity against breast cancer cells, indicating a promising avenue for further development .

Antimicrobial Activity

A study by Ragavan et al. synthesized novel this compound derivatives and tested their antimicrobial efficacy against several bacterial strains. The results showed that these compounds exhibited significant antibacterial activity, suggesting their potential use as therapeutic agents in treating infections .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 5-Iodo-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

- 3,5-Diphenyl-1H-pyrazole

- 1-Phenyl-3-methyl-1H-pyrazole

- 4-Iodo-1-phenyl-1H-pyrazole

Comparison: 5-Iodo-1-phenyl-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets and its overall pharmacokinetic properties .

Biologische Aktivität

5-Iodo-1-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in various therapeutic contexts, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom, which enhances its reactivity and potential biological activity. The compound serves as a scaffold for developing pharmaceutical agents targeting specific enzymes or receptors, making it a versatile candidate in drug discovery.

Pharmacological Activities

The biological activities of this compound have been extensively studied, revealing a broad spectrum of pharmacological effects:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds derived from this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus.

- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have demonstrated that certain derivatives can inhibit cytokine production, such as TNF-α and IL-6, indicating their potential in treating inflammatory diseases .

- Anticancer Effects : Pyrazole derivatives have also been explored for their anticancer properties. Some studies report that these compounds can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, modulating biological pathways crucial for cell function and survival.

- Receptor Interaction : It exhibits binding affinity for various receptors, including estrogen receptors and monoamine oxidases (MAOs), which are implicated in several physiological processes .

- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which may protect cells from oxidative stress-related damage .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against standard bacterial strains, revealing that certain modifications significantly enhanced antibacterial activity compared to controls . Notably, the presence of specific functional groups was critical for activity enhancement.

- Anti-inflammatory Mechanism : In a controlled study involving carrageenan-induced edema in mice, derivatives of this compound demonstrated comparable anti-inflammatory effects to established drugs like indomethacin . This highlights the potential for these compounds in developing new anti-inflammatory therapies.

- Cancer Research : A recent investigation into the anticancer properties showed that specific pyrazole derivatives could inhibit the proliferation of MCF-7 breast cancer cells with IC50 values significantly lower than those of traditional chemotherapeutics . This positions this compound as a promising candidate for further development in oncology.

Eigenschaften

IUPAC Name |

5-iodo-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQRKPVUDNAYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.